molecular formula C15H16N2O6 B3104310 Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate CAS No. 147194-10-3

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate

Cat. No. B3104310
CAS RN: 147194-10-3
M. Wt: 320.3 g/mol
InChI Key: XEVSFFUCZKXTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrrolidinedione with a benzyloxy carbonyl amino group attached . It has a molecular weight of 338.36 . The IUPAC name is 3,3’-((2-(((benzyloxy)carbonyl)amino)ethyl)azanediyl)dipropionic acid .


Molecular Structure Analysis

The compound contains a carbonyl group, which gives it a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

The compound likely undergoes reactions typical of carbonyl compounds. For instance, it may undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon atom of the carbonyl group . It may also participate in reduction reactions, converting electron-withdrawing functions into electron-donating groups .

Scientific Research Applications

Chemical Modifications and Biological Activities

  • Studies on various chemical compounds, including those related to ethyl and carbonyl groups, often focus on their potential applications in creating new materials or understanding biological mechanisms. For example, research on the esterification of hyaluronan demonstrates how chemical modifications can yield materials with diverse biological properties, indicating a similar potential for the compound through chemical synthesis or modification approaches (Campoccia et al., 1998).

Catalytic Reduction and Synthesis

  • Catalytic reduction processes, including those involving carbonyl compounds, are critical in synthesizing a wide range of chemicals. The synthesis and functionalization of aromatic compounds, for instance, can lead to the development of novel drugs or materials with unique properties. This underscores the potential utility of ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate in various synthetic and catalytic applications (Tafesh & Weiguny, 1996).

Biomolecular Interactions

  • The interaction of specific chemical groups with biological molecules can inform drug development and therapeutic strategies. For example, research into the covalent immobilization of proteins on carbon nanotubes highlights the complexity of such interactions and the importance of understanding the chemical nature of these attachments. This suggests that the detailed study of the reactivity and binding of compounds like ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate could provide insights into new biochemical methods or therapeutic approaches (Gao & Kyratzis, 2008).

Future Directions

The future directions for this compound could involve its use in the synthesis of pharmaceuticals or other organic compounds. For instance, it could be used in the development of new organoboron reagents for Suzuki-Miyaura coupling reactions . Additionally, it could be used in the synthesis of new compounds with potential biological activity .

properties

IUPAC Name

ethyl 2,5-dioxo-3-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-2-22-13(20)15(8-11(18)16-12(15)19)17-14(21)23-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVSFFUCZKXTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate

Synthesis routes and methods I

Procedure details

A solution of 2-benzyloxycarbonylamino-2-cyanosuccinic acid diethyl ester (15.4 g) in dichloromethane (50 ml) was cooled to ice-bath temperature, and then 30% hydrogen peroxide (21 ml), tetrabutylammonium hydrogen sulfate (3.0 g) and 20% aqueous sodium hydroxide solution (16.6 ml) were added in turn. The resulting mixture was stirred under ice cooling for 30 minutes and then at 25° C. for 1 hour. The organic layer was separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was heated at 80° C. for 1.5 hours to give the title compound (11.5 g, 81.2%), which was recrystallized from ethyl acetate/n-hexane to give the pure product, mp 105°-106° C.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
81.2%

Synthesis routes and methods II

Procedure details

To 123 kg of ethanol, 25.0 kg (167 mol) of sodium iodide and 14.2 kg (152 mol) of α-chloroacetamide were added and the resultant mixture was heated to 77° C. and was stirred for 3 hours. To the resultant suspension, 58.2 kg (130 mol) of 69% toluene solution of diethyl 2-benzyloxycarbonylaminomalonate was added, followed by cooling the resultant mixture to 0° C. Thereto, 89.1 kg (262 mol) of 20% ethanol solution of sodium ethoxide was dropped for 3 hours while maintaining the temperature at 0° C. After the reaction mixture was stirred for 3 hours at 0° C., the reaction was quenched by adding 7.9 kg of acetic acid and 15.1 kg of 85% phosphoric acid to the reaction mixture and the solvent was distilled off under reduced pressure. To the reaction mixture, 200 kg of toluene and 80 kg of water were added and the phase separation of the reaction mixture was performed. After the organic phase was washed with water 3 times, it was quantitatively analyzed and the yield of 2-benzyloxycarbonylamino-2-ethoxycarbonyl succinimide was found to be 87.5%. This solution was concentrated and then was recrystallized with toluene and ethanol to thereby obtaining 30 kg (yield: 72%) of 2-benzyloxycarbonylamino-2-ethoxycarbonyl succinimide as a white crystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
89.1 kg
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
58.2 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 kg
Type
reactant
Reaction Step Five
Quantity
14.2 kg
Type
reactant
Reaction Step Five
Quantity
123 kg
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

5.0 g of 2-benzyloxycarbonylamino-2-ethoxycarbonyl succinimide were dissolved in 100 g of dimethylsulfoxide and thereto, 100 g of 0.05 mol/L citrate buffer solution (pH 4.4) were added, followed by adjusting pH value of the resultant mixture to 6.5 with a 5% sodium hydroxide aqueous solution. Thereto, 0.28 mL of esterase (PLE (2.7 kU/mL); manufactured by BioCatalytics, Inc., ammonium sulfate suspension) were added and the resultant mixture was stirred at 25° C. for 78 hours, followed by analyzing quantitatively the reaction mixture. As a result, in the reaction mixture, 2.4 g (quantitative yield: 48.6%) of (R)-2-benzyloxycarbonylamino-2-ethoxycarbonyl succinimide having an optical purity of 97-5% e.e. were contained
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 4
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate
Reactant of Route 6
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,5-dioxopyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.